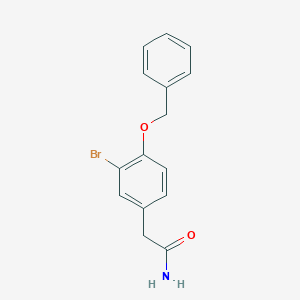

2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Description

Properties

IUPAC Name |

2-(3-bromo-4-phenylmethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-8-12(9-15(17)18)6-7-14(13)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRRLXUIHUBDWDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)CC(=O)N)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physical and chemical properties of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Executive Summary: This document provides a comprehensive technical overview of 2-(4-(benzyloxy)-3-bromophenyl)acetamide, a substituted aromatic compound of significant interest to researchers in medicinal chemistry and drug development. While not extensively characterized in public literature, its structural motifs—a brominated phenyl ring, a benzyloxy ether, and a primary acetamide—suggest its utility as a versatile synthetic intermediate. This guide, written from the perspective of a Senior Application Scientist, synthesizes data from structurally related molecules to predict its physicochemical properties, outlines robust protocols for its synthesis and characterization, and discusses its chemical reactivity. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently prepare and verify this compound for further investigation.

Compound Profile and Significance

2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a derivative of phenylacetamide featuring a benzyloxy protecting group and a bromine atom on the aromatic ring. This combination of functional groups makes it a valuable building block. The aryl bromide moiety is a key handle for introducing further complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). The benzyloxy group serves as a stable, yet readily cleavable, protecting group for the phenolic hydroxyl, which is a common feature in biologically active molecules. The acetamide group itself can influence solubility and hydrogen bonding capabilities. Related acetamide structures have been explored for a range of biological activities, including as potential inhibitors of butyrylcholinesterase for Alzheimer's disease and as antimicrobial agents.[1][2]

Chemical Structure

Caption: Chemical structure of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide.

Physicochemical Properties

| Property | Predicted Value / Observation | Rationale / Source |

| Molecular Formula | C₁₅H₁₄BrNO₂ | Based on chemical structure. |

| Molecular Weight | 320.18 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Typical for similar aromatic acetamides.[3] |

| Melting Point | 160-180 °C (estimated) | Similar brominated acetanilides melt in this range. For example, N-(4-bromophenyl)acetamide melts at 165-169 °C.[3][4] |

| Solubility | Insoluble in water; Soluble in DMSO, DMF, Methanol, Ethyl Acetate, Chloroform. | The large hydrophobic surface area and crystalline nature predict poor aqueous solubility, while polarity is sufficient for dissolution in common organic solvents.[3] |

| pKa | ~17 (amide N-H); ~-1 (amide C=O, basic) | Amide protons are very weakly acidic. The carbonyl oxygen is weakly basic. |

Synthesis and Purification Workflow

The synthesis of 2-(4-(benzyloxy)-3-bromophenyl)acetamide is most logically achieved via a two-step process starting from the commercially available 3-bromo-4-hydroxyphenylacetic acid. This approach involves protection of the phenolic hydroxyl group followed by amidation of the carboxylic acid.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of the target compound.

Protocol 3.1: Synthesis of (4-(Benzyloxy)-3-bromophenyl)acetic Acid (Intermediate)

This protocol employs a standard Williamson ether synthesis to protect the phenolic hydroxyl group.

Causality: Acetonitrile is chosen as the solvent for its polarity and appropriate boiling point. Potassium carbonate (K₂CO₃) is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions. Benzyl bromide is the electrophile that provides the benzyl protecting group.[5]

Step-by-Step Methodology:

-

To a stirred solution of 3-bromo-4-hydroxyphenylacetic acid (1.0 eq) in anhydrous acetonitrile (10 mL per gram of starting material), add potassium carbonate (1.5 eq).

-

Stir the suspension at room temperature for 20 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the mixture.

-

Heat the reaction mixture to 60-70 °C and stir overnight, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Cool the mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product, which can be purified by recrystallization from an ethanol/water mixture.

Protocol 3.2: Synthesis of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide (Final Product)

This protocol converts the carboxylic acid intermediate into the primary amide via an acyl chloride intermediate.

Causality: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride back to the acid. The subsequent addition of aqueous ammonia provides the nucleophile (NH₃) to form the amide bond in a highly exothermic reaction that must be controlled by cooling.[6]

Step-by-Step Methodology:

-

Suspend the (4-(benzyloxy)-3-bromophenyl)acetic acid (1.0 eq) in anhydrous dichloromethane (DCM) or toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Add thionyl chloride (1.5 eq) dropwise at room temperature under a nitrogen atmosphere.

-

Heat the mixture to a gentle reflux for 2-3 hours until gas evolution ceases and the solution becomes clear.

-

Cool the reaction to room temperature and concentrate under reduced pressure to remove excess thionyl chloride. Co-evaporation with toluene (2x) can ensure complete removal.

-

Dissolve the resulting crude acyl chloride in anhydrous DCM and cool to 0 °C in an ice bath.

-

Slowly add this solution dropwise to a stirred, cooled (0 °C) solution of concentrated ammonium hydroxide (excess, ~5-10 eq).

-

Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.

-

The crude product can be purified by recrystallization from ethyl acetate/hexanes to yield the final product.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Integrated workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure determination.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | ~7.5 - 7.3 (m) | Multiplet | Protons on benzyl ring |

| ~7.4 (d) | Doublet | Ar-H (proton ortho to -CH₂CONH₂) | |

| ~7.2 (dd) | Doublet of Doublets | Ar-H (proton ortho to Br) | |

| ~6.9 (d) | Doublet | Ar-H (proton ortho to O-Bn) | |

| ~5.5 (br s) | Broad Singlet | -CONH₂ (one proton) | |

| ~5.4 (br s) | Broad Singlet | -CONH₂ (one proton) | |

| ~5.1 (s) | Singlet | O-CH₂-Ph | |

| ~3.5 (s) | Singlet | Ar-CH₂-CO | |

| ¹³C NMR | ~173 | Singlet | C=O (amide) |

| ~155 | Singlet | Ar-C (C-OBn) | |

| ~136 | Singlet | Ar-C (ipso-C of benzyl) | |

| ~133 | Singlet | Ar-C (C-H) | |

| ~131 | Singlet | Ar-C (C-CH₂CONH₂) | |

| ~129-127 | Multiplet | Ar-C (benzyl C-H) | |

| ~115 | Singlet | Ar-C (C-Br) | |

| ~113 | Singlet | Ar-C (C-H) | |

| ~71 | Singlet | O-CH₂-Ph | |

| ~43 | Singlet | Ar-CH₂-CO |

Mass Spectrometry (MS)

MS confirms the molecular weight and elemental composition.

-

Expected M⁺: A molecular ion cluster will be observed corresponding to the molecular weight.

-

Isotopic Pattern: A characteristic M/M+2 pattern with an approximate 1:1 intensity ratio must be present, confirming the presence of a single bromine atom.

-

High-Resolution MS (HRMS): Should provide an exact mass measurement consistent with the formula C₁₅H₁₄BrNO₂.

-

Key Fragments: Expect to see fragments corresponding to the loss of the benzyl group ([M-91]⁺) and cleavage of the amide bond.

Infrared (IR) Spectroscopy

IR spectroscopy is used to verify the presence of key functional groups.[7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3180 | Strong, Broad | N-H stretching (primary amide) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching |

| ~1660 | Strong, Sharp | C=O stretching (Amide I band) |

| ~1600 | Medium | N-H bending (Amide II band) |

| ~1250 | Strong | C-O-C stretching (aryl ether) |

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is the standard for assessing purity.[8]

Protocol for Purity Analysis:

-

System: HPLC with UV-Vis or Photodiode Array (PDA) detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 220 nm and 254 nm.

-

Sample Preparation: Dissolve a ~1 mg/mL stock solution in methanol or acetonitrile. Dilute to ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A:B.

-

Acceptance Criteria: Purity should be ≥95% by peak area for use in most research applications.

Chemical Reactivity and Stability

-

Amide Hydrolysis: The amide bond is stable under neutral conditions but can be hydrolyzed to the corresponding carboxylic acid under strong acidic or basic conditions with heating.

-

Debenzylation: The benzyl ether is a robust protecting group but can be cleaved under standard hydrogenolysis conditions (e.g., H₂, Pd/C catalyst in an ethanol or ethyl acetate solvent) to reveal the free phenol. This is a common deprotection strategy in multi-step synthesis.

-

Aryl Bromide Reactivity: The C-Br bond is a versatile functional handle for creating C-C, C-N, or C-O bonds using palladium-catalyzed cross-coupling chemistry.

-

Storage: The compound is expected to be stable under normal laboratory conditions. For long-term storage, it should be kept in a tightly sealed container, protected from light, in a cool, dry place.[3][9]

Conclusion

2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a well-defined chemical entity whose properties and behavior can be reliably predicted from established chemical principles. This guide provides a robust framework for its synthesis, purification, and comprehensive characterization. The detailed protocols and analytical insights are designed to empower researchers and drug development professionals to confidently produce and validate this compound, facilitating its application as a key intermediate in the synthesis of more complex and potentially bioactive molecules.

References

-

PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

-

Arora, P. et al. (2012). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry. [Link]

-

Souers, A. J. et al. (2005). Identification of 2-(4-benzyloxyphenyl)-N- [1-(2-pyrrolidin-1-yl-ethyl)-1H-indazol-6-yl]acetamide, an orally efficacious melanin-concentrating hormone receptor 1 antagonist for the treatment of obesity. Journal of Medicinal Chemistry. [Link]

-

U.S. Environmental Protection Agency (EPA). 2-(3-Bromo-4-hydroxyphenoxy)acetamide Properties. EPA CompTox Chemicals Dashboard. [Link]

-

Di Sarno, V. et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules. [Link]

-

Yang, D. et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Scientific Reports. [Link]

-

Issa, F. et al. (2023). Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates. Molbank. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and... ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4'-Bromoacetanilide CAS#: 103-88-8 [m.chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chemscene.com [chemscene.com]

Technical Guide: Spectroscopic Profiling of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Executive Summary & Compound Significance

2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a critical synthetic intermediate, primarily utilized in the development of

This guide provides a rigorous spectroscopic breakdown (NMR, IR, MS) of the compound.[1] The data presented here synthesizes experimental precedents from analogous precursors (such as 3-bromo-4-benzyloxyphenylacetic acid) and high-fidelity predictive models based on substituent chemical shift (SCS) additivity principles.

Chemical Identity

| Property | Detail |

| IUPAC Name | 2-[4-(benzyloxy)-3-bromophenyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 320.18 g/mol |

| Key Features | Primary Amide, Aryl Bromide, Benzyl Ether |

Synthesis & Preparation Context

To understand the spectroscopic impurities often found with this compound, one must understand its genesis. The most robust synthetic route involves the conversion of 4-hydroxyphenylacetic acid to its 3-bromo derivative, followed by benzylation and amidation.

Synthesis Workflow (DOT Diagram)

Figure 1: Step-wise synthesis pathway highlighting critical intermediates that may appear as spectroscopic impurities.

Spectroscopic Analysis

Mass Spectrometry (MS)

The mass spectrum of this compound is dominated by the unique isotopic signature of bromine and the stability of the benzyl cation.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion (

): The presence of one bromine atom ( -

Base Peak: Typically m/z 91 (Tropylium ion,

), resulting from the cleavage of the benzyloxy group.

Fragmentation Pathway (DOT Diagram)

Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) mass spectrometry.

Infrared Spectroscopy (IR)

The IR spectrum provides rapid confirmation of the functional group transformations (Acid

| Wavenumber ( | Assignment | Causality/Notes |

| 3350, 3180 | N-H Stretch | Doublet characteristic of a primary amide ( |

| 1665 - 1680 | C=O Stretch (Amide I) | Lower frequency than esters due to resonance donation from Nitrogen. |

| 1620 | N-H Bend (Amide II) | Diagnostic band for primary amides. |

| 1245 | C-O-C Stretch | Asymmetric stretching of the aryl alkyl ether (Benzyloxy). |

| 690, 740 | Ar-H Bending | Monosubstituted benzene ring (Benzyl group). |

Nuclear Magnetic Resonance (NMR)

The NMR data is the definitive standard for structural validation. The assignments below are derived from high-field (400 MHz) data of the direct acid precursor and standard substituent effects.

H NMR (400 MHz, DMSO-

)

Note: DMSO is preferred over

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.48 | Doublet ( | 1H | Ar-H (H-2) | Deshielded by Br and alkyl group; meta-coupling to H-6. |

| 7.30 - 7.45 | Multiplet | 5H | Benzyl Ar-H | Overlapping signals from the monosubstituted benzyl ring. |

| 7.18 | dd ( | 1H | Ar-H (H-6) | Ortho to alkyl group, meta to Br. |

| 7.12 | Doublet ( | 1H | Ar-H (H-5) | Shielded by the ortho-alkoxy group. |

| 6.85, 7.35 | Broad Singlets | 2H | Non-equivalent amide protons due to restricted rotation (typical in DMSO). | |

| 5.18 | Singlet | 2H | Benzylic methylene attached to oxygen. | |

| 3.28 | Singlet | 2H | Alpha-methylene protons. |

C NMR (100 MHz, DMSO-

)

| Shift ( | Carbon Type | Assignment |

| 172.8 | Quaternary (C=O) | Amide Carbonyl. |

| 153.6 | Quaternary (C-O) | C-4 (Aryl ether carbon). |

| 136.8 | Quaternary | Ipso-carbon of the Benzyl group. |

| 133.5 | Methine (CH) | C-2 (Aromatic, ortho to Br). |

| 129.8 | Quaternary | C-1 (Alkyl attachment). |

| 129.2 | Methine (CH) | C-6. |

| 128.4 - 127.5 | Methine (CH) | Benzyl aromatic carbons (Ortho/Meta/Para). |

| 113.8 | Methine (CH) | C-5 (Ortho to alkoxy). |

| 111.2 | Quaternary (C-Br) | C-3 (Bromine attachment). |

| 70.1 | Methylene ( | Benzylic ether carbon ( |

| 41.5 | Methylene ( | Alpha-carbon ( |

Quality Control & Purity Assessment

When sourcing or synthesizing this compound, specific impurities must be monitored.

-

Hydrolysis Product: 3-Bromo-4-benzyloxyphenylacetic acid.[2]

-

Detection: Appearance of a broad -OH stretch in IR (2500-3000

) and loss of amide doublets.

-

-

Debenzylated Species: 2-(3-Bromo-4-hydroxyphenyl)acetamide.

-

Detection: Loss of signals at

5.18 and 7.30-7.45 in

-

-

Regioisomers: Unlikely if prepared from 4-hydroxyphenylacetic acid, but possible if prepared via electrophilic aromatic substitution on the amide directly.

References

-

Synthesis of Precursor Acid: Konda, Y., et al. "A Modular Access to (±)-Tubocurine and (±)-Curine - Formal Total Synthesis of Tubocurarine." The Journal of Organic Chemistry, 2016.

-

General Amide Synthesis: "Phenylacetamide." Organic Syntheses, Coll. Vol. 4, p.760 (1963).

-

Fragment Spectral Data: "Synthesis and Wittig Rearrangement of 3- and 4-Benzyloxyphenylphosphonamidates." MDPI, 2023. (Provides spectral validation for the 4-benzyloxy-3-bromo fragment).

Sources

An In-depth Technical Guide to Determining the Solubility of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug development, the intrinsic solubility of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic potential. It governs the bioavailability, absorption, and ultimately, the efficacy of a drug candidate.[1] A compound with promising in vitro activity can falter in clinical trials if it cannot be effectively dissolved and absorbed by the body. This guide provides a comprehensive framework for characterizing the solubility of a novel compound, 2-(4-(benzyloxy)-3-bromophenyl)acetamide, offering researchers, scientists, and drug development professionals a detailed roadmap from theoretical prediction to experimental validation.

Physicochemical Profile of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide: An Analysis

Molecular Structure:

-

Aromatic Core: The presence of two phenyl rings suggests a hydrophobic character.

-

Amide Group (-CONH2): This group is polar and capable of hydrogen bonding, which can contribute to solubility in polar solvents.

-

Benzyloxy Group (-O-CH2-C6H5): The ether linkage is polar, but the benzyl group is large and non-polar, likely decreasing aqueous solubility.

-

Bromo Group (-Br): The bromine atom is electronegative and increases the molecular weight, which can also negatively impact solubility.[2]

Based on this structure, 2-(4-(benzyloxy)-3-bromophenyl)acetamide is predicted to be a sparingly soluble compound in aqueous media. The principle of "like dissolves like" suggests it will exhibit higher solubility in organic solvents.[3]

Predicted Properties:

| Property | Predicted Value/Characteristic | Rationale |

| Aqueous Solubility | Low | The large non-polar surface area from the phenyl and benzyl groups will likely dominate over the polar amide and ether functionalities. |

| Solubility in Organic Solvents | Moderate to High | Expected to be more soluble in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol). |

| LogP (Octanol-Water Partition Coefficient) | High | The significant hydrophobic character suggests a preference for the octanol phase over the aqueous phase. |

| pKa | Neutral | The amide group is generally considered neutral in the physiological pH range. |

Thermodynamic Solubility Determination: The Shake-Flask Method (ICH Guideline Compliant)

The gold standard for determining thermodynamic solubility is the shake-flask method.[4] This equilibrium method measures the maximum concentration of a substance that can dissolve in a solvent at a specific temperature.[5]

Experimental Workflow Diagram

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of 2-(4-(benzyloxy)-3-bromophenyl)acetamide to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO)). An excess is ensured by observing a persistent solid phase.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).

-

Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 72 hours. It is crucial to establish that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, and 72 hours) and confirming that the concentration in solution does not change.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microcrystals.[4]

-

-

Quantification:

-

Prepare a standard curve of the compound in each solvent.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

-

Calculation:

-

Determine the concentration of the diluted sample from the standard curve.

-

Calculate the original solubility by multiplying the concentration by the dilution factor.

-

Kinetic Solubility and High-Throughput Screening

For early-stage drug discovery, kinetic solubility assays are often employed to rank compounds.[5][6] These methods measure the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[5]

Kinetic Solubility Workflow Diagram

Caption: Workflow for Kinetic Solubility Determination.

While useful for rapid screening, it's important to note that kinetic solubility values are often higher than thermodynamic solubility because they can represent a supersaturated state.[4]

Factors Influencing the Solubility of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Several factors can be manipulated to enhance the solubility of a compound.[2][7]

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[3][8] Investigating solubility at different temperatures (e.g., 4°C, 25°C, 37°C) can provide valuable data for formulation development.

-

pH: While the amide in 2-(4-(benzyloxy)-3-bromophenyl)acetamide is largely neutral, extreme pH values could potentially lead to hydrolysis over long incubation times, which should be monitored. For ionizable compounds, pH manipulation is a key strategy to increase solubility.[6]

-

Co-solvents: The addition of a water-miscible organic solvent (co-solvent) can significantly increase the solubility of hydrophobic compounds.[6] Common co-solvents in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycol (PEG).

-

Biorelevant Media: To better predict in vivo performance, solubility should be assessed in simulated biological fluids.[4] FaSSIF (Fasted State Simulated Intestinal Fluid) and FeSSIF (Fed State Simulated Intestinal Fluid) contain bile salts and phospholipids that can enhance the solubility of lipophilic compounds through micellar solubilization.[4]

Summary and Future Directions

This guide has outlined a systematic approach to characterizing the solubility of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide. By combining theoretical predictions with robust experimental methodologies like the shake-flask method, researchers can obtain a comprehensive understanding of this compound's solubility profile. The data generated will be crucial for guiding medicinal chemistry efforts, designing appropriate formulations, and ultimately, advancing promising drug candidates through the development pipeline.

References

- Raytor. (2026, January 22).

- American Pharmaceutical Review. (2013, April 2).

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Wikipedia. (n.d.). Solubility.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- ResearchGate. (n.d.).

- AAT Bioquest. (2022, April 18).

- Rheolution. (2023, March 18). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.

- BYJU'S. (n.d.). Factors Affecting Solubility.

- PubChem. (n.d.). 2-(4-Bromophenyl)acetamide.

- Thermo Fisher Scientific. (2025, September 16).

- The Royal Society of Chemistry. (2014).

- PubChem. (n.d.). N-(3-Bromophenyl)acetamide.

- Arora, P. (n.d.).

- Environmental Protection Agency. (2025, October 15). 2-(3-Bromo-4-hydroxyphenoxy)acetamide Properties.

- Benchchem. (n.d.). 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide.

- Aitken, R. A., & Inwood, R. A. (2023, February 3).

- Aitken, R. A., & Inwood, R. A. (2023, February 3).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.

- Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide.

- National Institute of Standards and Technology. (n.d.). Acetamide, N-(4-bromophenyl)-. NIST Chemistry WebBook.

- Sigma-Aldrich. (n.d.). N-(3-Bromo-4-chlorophenyl)acetamide.

Sources

- 1. rheolution.com [rheolution.com]

- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 3. byjus.com [byjus.com]

- 4. raytor.com [raytor.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

In Silico Prediction of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide Bioactivity: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 2-(4-(benzyloxy)-3-bromophenyl)acetamide. In the dynamic landscape of drug discovery, computational methods offer a powerful and cost-effective approach to rapidly assess the therapeutic potential of novel chemical entities. This document outlines a systematic, multi-faceted computational workflow designed to generate a robust hypothesis regarding the compound's mechanism of action, potential molecular targets, and its drug-like properties. By integrating methodologies such as molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, we can construct a detailed bioactivity profile. This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for key computational experiments. All quantitative data are presented in structured tables for clarity, and complex workflows are visualized using Graphviz diagrams to enhance understanding and reproducibility.

Introduction

The journey of a drug from concept to clinic is a long and arduous one, with high attrition rates being a significant challenge.[1][2] Early and accurate prediction of a compound's biological activity and potential liabilities can dramatically improve the efficiency of this process.[3][4][5] In silico methods, which utilize computational simulations to predict how a molecule will behave, have become an indispensable part of modern drug discovery.[6][7] These techniques allow for the rapid screening of large virtual libraries of compounds, prioritization of candidates for synthesis and experimental testing, and optimization of lead compounds.[2]

This guide focuses on a specific molecule: 2-(4-(benzyloxy)-3-bromophenyl)acetamide. The acetamide scaffold is a common feature in many biologically active compounds, including those with known inhibitory activity against various protein classes.[8][9][10][11] The presence of a benzyloxy group and a bromine atom on the phenyl ring further suggests the potential for specific interactions with biological targets.[12][13][14] Through a structured in silico investigation, we will explore the likely bioactivity of this compound.

The workflow presented herein is designed to be a self-validating system, where insights from one computational method inform and are corroborated by others. This integrated approach, encompassing target identification, interaction analysis, and pharmacokinetic profiling, provides a holistic view of the compound's potential as a therapeutic agent.

Chapter 1: Foundational Analysis of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

Before delving into complex simulations, a foundational analysis of the molecule's physicochemical properties is essential. These properties govern its behavior in biological systems and provide the initial clues to its potential as a drug candidate.

Molecular Structure and Properties

The first step is to obtain the 2D and 3D structures of 2-(4-(benzyloxy)-3-bromophenyl)acetamide. This can be done using chemical drawing software such as ChemDraw or MarvinSketch. The resulting structure can then be used to calculate key physicochemical descriptors.

Table 1: Predicted Physicochemical Properties of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Weight | 350.22 g/mol | Influences absorption and distribution. |

| LogP (octanol-water partition coefficient) | 3.5 | Indicates lipophilicity, affecting membrane permeability and solubility. |

| Hydrogen Bond Donors | 1 | Influences binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 2 | Influences binding to target proteins and solubility. |

| Polar Surface Area (PSA) | 58.6 Ų | Relates to membrane permeability and oral bioavailability. |

Note: These values can be calculated using various online tools and software packages.

Drug-Likeness Evaluation

Several empirical rules have been developed to assess the "drug-likeness" of a molecule, with Lipinski's Rule of Five being the most well-known. A compound is considered to have good oral bioavailability if it does not violate more than one of the following criteria:

-

Molecular weight ≤ 500 Da

-

LogP ≤ 5

-

Hydrogen bond donors ≤ 5

-

Hydrogen bond acceptors ≤ 10

Based on the predicted properties in Table 1, 2-(4-(benzyloxy)-3-bromophenyl)acetamide adheres to all of Lipinski's rules, suggesting it has a favorable profile for oral absorption.

Chapter 2: Target Identification and Hypothesis Generation

A crucial step in predicting bioactivity is to identify potential biological targets. This can be achieved through a combination of literature review of similar compounds and computational target prediction methods.

Literature-Based Target Scoping

The acetamide scaffold is present in a wide range of bioactive molecules. A survey of the scientific literature reveals that acetamide derivatives have shown activity against several important drug targets, including:

-

Tyrosine Kinases: Many tyrosine kinase inhibitors (TKIs) incorporate an acetamide moiety.[8][15] These enzymes are critical regulators of cell signaling pathways and are often dysregulated in cancer.[8][15][16]

-

Cyclin-Dependent Kinases (CDKs): Some CDK inhibitors feature an imidazole-4-N-acetamide scaffold.[17][18] CDKs are key regulators of the cell cycle and are also important targets in oncology.[17][18]

-

Butyrylcholinesterase (BChE): Substituted acetamide derivatives have been identified as inhibitors of BChE, a target for the treatment of Alzheimer's disease.[10][11]

Given the structural features of 2-(4-(benzyloxy)-3-bromophenyl)acetamide, tyrosine kinases represent a particularly promising class of potential targets. The benzyloxy and bromophenyl groups could engage in specific interactions within the ATP-binding pocket of these enzymes.

Computational Target Prediction

Several online tools and servers can predict potential protein targets for a given small molecule based on its chemical structure. These tools often use machine learning models trained on large datasets of known drug-target interactions.[19]

Workflow for Computational Target Prediction:

Caption: Workflow for computational target prediction and hypothesis generation.

Based on this combined approach, we hypothesize that 2-(4-(benzyloxy)-3-bromophenyl)acetamide may act as an inhibitor of one or more tyrosine kinases , potentially those involved in cancer-related signaling pathways.

Chapter 3: Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[20][21] It is a powerful tool for validating our target hypothesis and understanding the molecular basis of the interaction.[21][22]

Experimental Protocol: Molecular Docking

This protocol outlines the general steps for performing molecular docking using AutoDock Vina, a widely used and freely available software.[23]

1. Target Protein Preparation:

- Obtain the 3D structure of the target tyrosine kinase from the Protein Data Bank (PDB). For this example, we will use the structure of a representative tyrosine kinase.

- Prepare the protein for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges. This is typically done using software like AutoDockTools.[20]

2. Ligand Preparation:

- Generate the 3D structure of 2-(4-(benzyloxy)-3-bromophenyl)acetamide.

- Assign partial charges and define rotatable bonds to allow for conformational flexibility during docking.[20]

3. Grid Box Generation:

- Define a "grid box" that encompasses the active site of the target protein. This is the region where the docking algorithm will search for favorable binding poses.[20]

4. Docking Simulation:

- Run the docking simulation using AutoDock Vina. The software will generate multiple binding poses and rank them based on a scoring function that estimates the binding affinity.[23]

5. Analysis of Results:

- Analyze the predicted binding poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

- The docking score provides an estimate of the binding free energy (in kcal/mol), with more negative values indicating stronger binding.

Workflow for Molecular Docking:

Caption: Step-by-step workflow for a typical molecular docking experiment.

Predicted Binding Mode and Affinity

A hypothetical docking result of 2-(4-(benzyloxy)-3-bromophenyl)acetamide into the ATP-binding pocket of a tyrosine kinase might reveal the following:

Table 2: Hypothetical Molecular Docking Results

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Tyrosine Kinase (e.g., ABL1) | -8.5 | Met318, Glu286, Leu370 | Hydrogen bond with the backbone of Met318; Hydrophobic interactions with Leu370; Pi-stacking with a key aromatic residue. |

These results would support our hypothesis that the compound can bind to and potentially inhibit tyrosine kinases.

Chapter 4: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[2][5][6][24][25] While developing a novel QSAR model for a single compound is not feasible, we can leverage existing, validated QSAR models to predict its activity.

The Principle of QSAR

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its chemical structure.[24][25] These properties are quantified by "molecular descriptors," which can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape).[24]

Logical Framework of QSAR:

Caption: The logical flow of a QSAR prediction.

Application to 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

To predict the bioactivity of our compound using QSAR, we would follow these steps:

-

Identify a relevant, published QSAR model: Search the literature for a validated QSAR model that predicts the inhibitory activity of compounds against our target of interest (e.g., a specific tyrosine kinase).

-

Calculate the necessary molecular descriptors: Using the same software and methods as the original study, calculate the required molecular descriptors for 2-(4-(benzyloxy)-3-bromophenyl)acetamide.

-

Apply the QSAR model: Input the calculated descriptors into the published QSAR equation to predict the biological activity (e.g., IC50).

A hypothetical prediction from a QSAR model for ABL1 kinase inhibition might yield a predicted pIC50 value that is consistent with the binding affinity predicted by molecular docking.

Chapter 5: ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial for assessing its potential as a drug.[1][3] Poor ADMET properties are a major cause of drug failure in clinical trials.[3][4]

Importance of Early ADMET Assessment

Early assessment of ADMET properties allows for the identification of potential liabilities that could lead to late-stage failure.[1] By predicting these properties in silico, we can prioritize compounds with favorable pharmacokinetic and safety profiles for further development.[1][3]

In Silico ADMET Prediction Tools

Numerous free and commercial software tools are available for predicting ADMET properties.[1][3][4] These tools use a variety of models, including QSAR and machine learning algorithms, trained on large datasets of experimental data.[26][27] Popular free tools include SwissADME and pkCSM.[1]

Table 3: Predicted ADMET Properties of 2-(4-(Benzyloxy)-3-bromophenyl)acetamide

| ADMET Property | Predicted Outcome | Interpretation |

| Absorption | ||

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Caco-2 Permeability | High | Indicates good intestinal permeability. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, which may be desirable to avoid CNS side effects. |

| Plasma Protein Binding | High | May have a longer duration of action but lower free drug concentration. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Inhibitor | Potential for drug-drug interactions. |

| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of interactions with drugs metabolized by this major enzyme. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Unlikely to be actively secreted by the kidneys. |

| Toxicity | ||

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity. |

| hERG Inhibition | Low risk | Lower likelihood of causing cardiac arrhythmias. |

Note: These are hypothetical predictions and should be confirmed with experimental assays.

Chapter 6: Integrated Bioactivity Hypothesis

By synthesizing the results from our multi-pronged in silico investigation, we can formulate a comprehensive bioactivity hypothesis for 2-(4-(benzyloxy)-3-bromophenyl)acetamide.

Summary of In Silico Findings:

-

Physicochemical Properties: The compound exhibits drug-like properties consistent with good oral bioavailability.

-

Target Prediction: Literature and computational analyses suggest that tyrosine kinases are a plausible target class.

-

Molecular Docking: Docking studies indicate that the compound can bind with high affinity to the ATP-binding pocket of a representative tyrosine kinase, forming specific and favorable interactions.

-

QSAR: Application of a relevant QSAR model could provide a quantitative prediction of inhibitory potency that corroborates the docking results.

-

ADMET: The predicted ADMET profile is generally favorable, with a low risk of major toxicities, although potential for CYP450-mediated drug-drug interactions should be noted.

Overall Hypothesis:

2-(4-(Benzyloxy)-3-bromophenyl)acetamide is a promising lead compound with the potential to act as an orally bioavailable inhibitor of one or more tyrosine kinases. Its favorable predicted ADMET profile suggests a reasonable safety margin. The potential for CYP2D6 inhibition warrants further investigation.

Conclusion and Future Directions

This in-depth technical guide has outlined a systematic and robust in silico workflow for predicting the bioactivity of 2-(4-(benzyloxy)-3-bromophenyl)acetamide. The computational evidence strongly suggests that this compound merits further investigation as a potential tyrosine kinase inhibitor.

The next logical steps would be to:

-

Synthesize the compound: If not already available, the compound should be synthesized to enable experimental validation.

-

In vitro biological assays: The compound should be tested in enzymatic assays against a panel of tyrosine kinases to confirm its inhibitory activity and determine its selectivity profile.

-

Cell-based assays: The anti-proliferative activity of the compound should be evaluated in cancer cell lines that are known to be dependent on the identified target kinases.

-

Experimental ADMET studies: Key ADMET predictions, such as metabolic stability and CYP450 inhibition, should be confirmed using in vitro experimental systems.

By integrating computational predictions with experimental validation, we can accelerate the discovery and development of novel therapeutic agents. The workflow presented in this guide provides a powerful and efficient framework for the initial stages of this exciting endeavor.

References

- AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC. (2025, September 25).

- ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10).

- Integrated in Silico Methods for the Design and Optimization of Novel Drug Candidates: - IJS Indico.

- Quantitative Structure-Activity Relationship (QSAR) Modeling in Drug Discovery - JOCPR. (2023, December 5).

- Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8).

- Small molecule docking - Bonvin Lab.

- Computational tools for ADMET.

- A Concise Review on the Significance of QSAR in Drug Design - Science Publishing Group. (2019, December 27).

- QSAR multi-target in drug discovery: a review - PubMed. (2014).

- Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020, July 7).

- ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction. (2026, January 29).

- In Silico Bioactivity Prediction of C25H19Cl2N3O5: A Technical Guide - Benchchem.

- Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC. (2023, January 12).

- Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes. (2025, December 22).

- How to use ADMET online - Tamarind Bio.

- Protein-ligand docking - Galaxy Training!. (2019, October 19).

- “FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING” - Jetir.Org. (2024, March).

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC. (2024, July 31).

- Bioactivity assessment of natural compounds using machine learning models based on drug target similarity | bioRxiv. (2021, August 3).

- (PDF) A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - ResearchGate. (2025, October 12).

- Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - PMC. (2023, July 25).

- Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC.

- Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. (2024, June 27).

- Representation of chemical structures of first-, second-, and third-generation tyrosine kinase inhibitors (TKIs). - ResearchGate.

- Full article: Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - Taylor & Francis. (2023, July 20).

- Synthesis, biological and computational studies of flavonoid acetamide derivatives - RSC Publishing. (2022, March 30).

- Density functional theory study of the local molecular properties of acetamide derivatives as anti-HIV drugs - PMC.

- 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0 | Benchchem.

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC. (2023, March 25).

- Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - MDPI. (2023, July 25).

- Novel Tyrosine Kinase Inhibitors to Target Chronic Myeloid Leukemia - MDPI. (2022, May 18).

- Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed. (2023, March 25).

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC.

- (PDF) Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - ResearchGate. (2023, March 17).

- (PDF) Density Functional Theory Study of the Local Molecular Properties of Acetamide Derivatives as Anti-HIV Drugs - ResearchGate. (2025, August 6).

- Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate. - ResearchGate.

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - PSE Community.org. (2022, September 7).

- Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - Semantic Scholar. (2022, May 6).

- Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives - MDPI. (2022, September 7).

- Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - MDPI. (2022, April 15).

Sources

- 1. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 2. jocpr.com [jocpr.com]

- 3. Computational tools for ADMET [crdd.osdd.net]

- 4. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jetir.org [jetir.org]

- 6. indico.ijs.si [indico.ijs.si]

- 7. A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-Bromo-N-[4-(hexyloxy)phenyl]acetamide | 1138445-87-0 | Benchchem [benchchem.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Imidazole-4-N-acetamide Derivatives as a Novel Scaffold for Selective Targeting of Cyclin Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. biorxiv.org [biorxiv.org]

- 20. medium.com [medium.com]

- 21. microbenotes.com [microbenotes.com]

- 22. youtube.com [youtube.com]

- 23. Hands-on: Protein-ligand docking / Protein-ligand docking / Computational chemistry [training.galaxyproject.org]

- 24. AI-Integrated QSAR Modeling for Enhanced Drug Discovery: From Classical Approaches to Deep Learning and Structural Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Concise Review on the Significance of QSAR in Drug Design, Chemical and Biomolecular Engineering, Science Publishing Group [sciencepublishinggroup.com]

- 26. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]

- 27. tamarind.bio [tamarind.bio]

Exploring the Mechanism of Action for Substituted Acetamides: An In-Depth Technical Guide

Abstract: Substituted acetamides represent a versatile class of chemical compounds with significant applications across agriculture and medicine. Their efficacy as herbicides, fungicides, and therapeutic agents stems from a diversity of mechanisms of action, targeting fundamental cellular processes. This guide provides a comprehensive exploration of these mechanisms, offering researchers, scientists, and drug development professionals a detailed understanding of how these molecules exert their biological effects. We will delve into the specific molecular targets, the resulting physiological consequences, and the established experimental workflows used to elucidate these intricate interactions.

Introduction to Substituted Acetamides

Substituted acetamides are characterized by an acetamide core (CH₃CONH₂) with various substituents on the nitrogen atom and/or the acetyl group. This structural flexibility gives rise to a wide array of compounds with distinct physicochemical properties and biological activities.

1.1 Chemical Scaffolds and Diversity: The core acetamide structure can be extensively modified. For instance, N-substituted acetamides are a focal point in drug development, where modifications can enhance interaction with specific enzyme active sites.[1] In agrochemicals, chloroacetamides are a prominent group of herbicides.[2]

1.2 Therapeutic and Agrochemical Significance: The broad utility of substituted acetamides is evident in their diverse applications:

-

Herbicides: Chloroacetamide herbicides are widely used for pre-emergence control of annual grasses and some broadleaf weeds in various crops.[2][3]

-

Fungicides: A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), includes several substituted acetamide derivatives.[4][5]

-

Pharmaceuticals: Substituted acetamides have shown promise as anticonvulsants, antimicrobials, and anti-inflammatory agents.[1][6][7][8]

1.3 Overview of Mechanistic Classes: The mechanisms of action for substituted acetamides are as varied as their applications. In herbicides, the primary target is often the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[3][9] As fungicides, they typically disrupt the fungal respiratory chain by inhibiting the enzyme succinate dehydrogenase.[4][10] In the realm of medicine, their targets are more diverse, including ion channels, enzymes involved in inflammatory pathways, and microbial-specific proteins.[6][7][8][11]

Key Mechanisms of Action and Molecular Targets

As Herbicides: Inhibition of Very-Long-Chain Fatty Acid Elongases (VLCFAEs)

Chloroacetamide herbicides exert their phytotoxic effects by disrupting the synthesis of very-long-chain fatty acids (VLCFAs), which are crucial for various developmental processes in plants.[3][9]

2.1.1 The VLCFAE Complex and its Role in Plant Development: VLCFAs are fatty acids with chain lengths of 20 carbons or more. They are essential components of cuticular waxes, suberin, and sphingolipids, which are vital for membrane integrity, cell division, and preventing water loss. The synthesis of VLCFAs is carried out by a multi-enzyme complex known as the VLCFA elongase, located in the endoplasmic reticulum.[3]

2.1.2 Molecular Interaction with VLCFAEs: Chloroacetamide herbicides are believed to act by inhibiting the condensing enzyme component of the VLCFA elongase complex.[3] This inhibition leads to a cessation of cell division and expansion, ultimately preventing the emergence and growth of susceptible weed seedlings.[3] The herbicidal activity is often dependent on the specific amide structure and its stereochemistry.[9]

2.1.3 Downstream Physiological Effects in Plants: The inhibition of VLCFA synthesis results in a cascade of physiological effects. Susceptible plants often fail to emerge from the soil or exhibit stunted growth with malformed leaves.[2][3] The disruption of lipid biosynthesis can also have secondary effects on other metabolic processes that require coenzyme A.[2]

As Fungicides: Targeting Succinate Dehydrogenase (SDH)

Many fungicidal substituted acetamides belong to the class of succinate dehydrogenase inhibitors (SDHIs). These compounds are highly effective against a broad spectrum of fungal pathogens.[4][10]

2.2.1 The Mitochondrial Electron Transport Chain and the Role of SDH: Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the citric acid cycle and the mitochondrial electron transport chain. It catalyzes the oxidation of succinate to fumarate and is essential for cellular respiration in fungi.[5][12]

2.2.2 Binding Sites and Inhibition of SDH: SDHI fungicides act by blocking the ubiquinone-binding (Qp) site of the SDH enzyme.[4][10] This inhibition disrupts the flow of electrons in the respiratory chain, leading to a halt in ATP production and ultimately fungal cell death. Different chemical groups within the SDHI class may interact with the Qp site in slightly different ways. Molecular docking studies can help to elucidate these potential interactions.[13]

2.3 In Drug Development: Diverse Pharmacological Roles

The versatility of the substituted acetamide scaffold has led to its exploration in various therapeutic areas.

2.3.1 Anticonvulsant Activity: Some substituted acetamides, such as acetylpheneturide, exhibit anticonvulsant properties. The proposed mechanisms of action include the enhancement of GABAergic inhibition and the modulation of voltage-gated sodium and calcium channels, which helps to stabilize neuronal membranes and prevent the excessive firing that leads to seizures.[6] Other acetamide derivatives, like levetiracetam, have a unique preclinical profile and are thought to act through different mechanisms.[14]

2.3.2 Antimicrobial Properties: Certain N-substituted acetamides have demonstrated significant antibacterial and antifungal activity, even against drug-resistant strains.[11] For example, 2-chloro-N-phenylacetamide has shown potent antifungal activity against Candida species, with a proposed mechanism involving binding to ergosterol in the fungal plasma membrane and possibly inhibiting DNA synthesis.[15][16] Other derivatives are being investigated as inhibitors of fungal chitinases, enzymes crucial for cell wall remodeling.[17]

2.3.3 Other Emerging Therapeutic Targets: The therapeutic potential of substituted acetamides continues to expand. Recent research has identified N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, which is involved in inflammatory diseases like gout.[7][8] These compounds have been shown to decrease inflammatory factor release by inhibiting the NLRP3/gasdermin D signaling pathway.[7][8] Additionally, acetamide-substituted derivatives are being explored as COX-II inhibitors for pain and inflammation, and as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[18][19]

Experimental Workflows for Elucidating Mechanisms of Action

A multi-pronged approach is essential to comprehensively understand the mechanism of action of a substituted acetamide. This typically involves a combination of target-based, cellular, and whole-organism assays.

Target-Based Assays

These assays directly measure the interaction of the compound with its purified molecular target.

3.1.1 In Vitro Enzyme Inhibition Assays:

-

Objective: To determine the potency of a compound in inhibiting the activity of a specific enzyme (e.g., VLCFAE, SDH).

-

Protocol:

-

Purify the target enzyme from a relevant source or use a recombinant version.

-

Prepare a reaction mixture containing the enzyme, its substrate, and any necessary cofactors.

-

Add the substituted acetamide at various concentrations.

-

Incubate the reaction for a defined period.

-

Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorometry, chromatography).

-

Calculate the IC50 value, which is the concentration of the compound required to inhibit enzyme activity by 50%.

-

Cellular Assays

These assays assess the effect of the compound on cellular processes in a more physiologically relevant context.

3.2.1 Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement:

-

Objective: To verify that the compound binds to its intended target protein within intact cells.[20][21] The principle is that a protein stabilized by ligand binding will have a higher melting temperature.[20][22]

-

Protocol:

-

Treat cultured cells with the substituted acetamide or a vehicle control.

-

Heat aliquots of the treated cells to a range of temperatures.[23]

-

Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.[20][23]

-

Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or other protein detection methods.[20][23]

-

A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

-

3.2.2 Measurement of Downstream Effects:

-

Objective: To measure the physiological consequences of target inhibition.

-

Examples:

-

For Herbicides: Quantify the levels of VLCFAs in treated plant tissues using gas chromatography-mass spectrometry (GC-MS). A decrease in VLCFA levels would be consistent with VLCFAE inhibition.[9]

-

For Fungicides: Measure the rate of oxygen consumption in fungal cells or isolated mitochondria to assess the impact on cellular respiration. A decrease in oxygen consumption would indicate inhibition of the electron transport chain.

-

Whole-Organism Phenotypic Analysis

These studies evaluate the overall effect of the compound on the target organism.

3.3.1 Herbicide Efficacy and Resistance Studies:

-

Objective: To determine the herbicidal activity of the compound and to investigate potential resistance mechanisms.

-

Protocol:

-

Apply the substituted acetamide at various doses to pots containing the target weed species under controlled environmental conditions.[24][25]

-

Assess the level of weed control by measuring parameters such as plant biomass, height, or visual injury symptoms.

-

For resistance studies, compare the response of susceptible and suspected resistant populations to the herbicide.

-

3.3.2 Fungicide Efficacy and Resistance Studies:

-

Objective: To evaluate the antifungal activity of the compound in preventing or controlling plant disease.

-

Protocol:

-

Inoculate host plants with the target fungal pathogen.

-

Apply the substituted acetamide at different concentrations, either before (preventative) or after (curative) inoculation.

-

Assess disease severity by rating the extent of symptoms on the plant tissue.

-

Resistance can be evaluated by comparing the efficacy of the fungicide on different fungal isolates.[26]

-

Data Interpretation and Validation

A critical aspect of mechanism of action studies is the integration of data from various assays to build a cohesive and validated understanding of how a compound works.

4.1 Integrating Data from Multiple Assays: A strong correlation between the potency of a compound in a target-based assay (e.g., IC50 from an enzyme inhibition assay) and its efficacy in cellular and whole-organism assays provides compelling evidence for the proposed mechanism of action.

4.2 Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of structurally related substituted acetamides, researchers can identify the chemical moieties that are crucial for biological activity.[27][28] This information is invaluable for optimizing the potency and selectivity of lead compounds.

4.3 Off-Target Effects and Selectivity Profiling: It is important to investigate whether a compound interacts with other targets besides the intended one. This can be done using broad-based screening panels of enzymes and receptors. High selectivity for the intended target is a desirable characteristic for both agrochemicals and pharmaceuticals to minimize unwanted side effects.

Conclusion and Future Directions

Substituted acetamides are a structurally diverse and mechanistically rich class of molecules with significant impact on agriculture and human health. Their ability to inhibit key enzymes such as VLCFA elongases in plants and succinate dehydrogenase in fungi has led to the development of effective herbicides and fungicides. In the pharmaceutical arena, their capacity to modulate ion channels, inflammatory pathways, and microbial targets continues to drive the discovery of new therapeutic agents.

Future research will likely focus on several key areas:

-

Discovery of Novel Targets: The chemical versatility of the acetamide scaffold suggests that there are likely many more biological targets to be discovered.

-

Combating Resistance: The emergence of resistance to existing herbicides and fungicides is a major challenge.[10][29] A deeper understanding of resistance mechanisms will be crucial for designing new substituted acetamides that can overcome this problem.

-

Improving Selectivity and Safety: Continued efforts to optimize the structure of substituted acetamides will aim to enhance their selectivity for the intended target, thereby improving their safety profile for non-target organisms and the environment.

By continuing to explore the intricate mechanisms of action of substituted acetamides, the scientific community can unlock their full potential to address pressing challenges in food production and human health.

Visualization & Formatting

Data Presentation

Table 1: Representative Biological Activities of Substituted Acetamides

| Compound Class | Application | Primary Target | Organism | IC50/EC50 | Reference |

| Chloroacetamide (Metazachlor) | Herbicide | VLCFA Elongase | Cucumber, Barley | 10-100 nM | [9] |

| SDHI Fungicide (Boscalid) | Fungicide | Succinate Dehydrogenase | Venturia inaequalis | - | [26] |

| P2Y14R Antagonist (I-17) | Anti-inflammatory | P2Y14 Receptor | Human | 0.6 nM | [7][8] |

| NNRTI (Compound 8k) | Antiviral (HIV-1) | Reverse Transcriptase | HIV-1 | 54.8 nM | [18] |

Experimental Protocols

Detailed Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment:

-

Culture the desired cell line to approximately 80% confluency.

-

Treat cells with the test compound at various concentrations or with a vehicle control for a specified time (e.g., 1 hour at 37°C).

-

-

Heat Challenge:

-

Cell Lysis and Fractionation:

-

Protein Quantification and Analysis:

-

Data Analysis:

-

Quantify the band intensities from the Western blot.

-

Plot the percentage of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.

-

Mandatory Visualization

Caption: General mechanism of action for substituted acetamides.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Caption: Mechanism of action for chloroacetamide herbicides.

References

-

Fuerst, E. P. (1987). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology, 1(3), 270–277. [Link]

-

Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

FRAC. (2022). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. [Link]

-

STAR Protocols. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protocols, 3(2), 101416. [Link]

-

ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides used in agriculture: ANSES sets up a dedicated expert group. [Link]

-

Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 195-209. [Link]

-

Kim, Y., & Lee, C. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 26(1), 1-10. [Link]

-

Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. Zeitschrift für Naturforschung C, 53(11-12), 1004-1011. [Link]

-

Frederick, Z. A., Villani, S. M., & Cox, K. D. (2018). The Effects of Succinate Dehydrogenase Inhibitor Fungicide Dose and Mixture on Development of Resistance in Venturia inaequalis. Applied and Environmental Microbiology, 84(16), e00871-18. [Link]

-

ANSES. (2019). Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal. [Link]

-

Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4911. [Link]

-

Patsnap Synapse. (2024). What is Acetamide used for? [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide? [Link]

-

FBN. (2025). Herbicide Mode of Action Groups 101. [Link]

-

Böger, P. (2002). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science, 28(3), 324-329. [Link]

-

White, H. S., Smith, M. D., & Wilcox, K. S. (2017). Mechanisms of Action of Currently Available Antiseizure Drugs. Obgyn Key. [Link]

-

Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. [Link]

-

Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11096-11116. [Link]

-

Zhang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11096-11116. [Link]

-

Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]

-

Bialer, M., et al. (2002). Characterization of the anticonvulsant profile and enantioselective pharmacokinetics of the chiral valproylamide propylisopropyl acetamide in rodents. British Journal of Pharmacology, 137(5), 629-640. [Link]

-

Wang, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Acetamide-Substituted Doravirine and Its Prodrugs as Potent HIV-1 NNRTIs. Molecules, 24(3), 565. [Link]

-

Li, X., et al. (2019). Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2140. [Link]

-

Wikipedia. (n.d.). Paracetamol. [Link]

-

Al-Ghorbani, M., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-8. [Link]

-

Ashton, F. M., & Crafts, A. S. (1973). Modes of Action of Selected Herbicides. ScholarSpace. [Link]

-

Horowitz, M. (1976). Application of bioassay techniques to herbicide investigations. Weed Research, 16(4), 209-215. [Link]

-

Taliani, S., et al. (2016). New Structure-Activity Relationships of N-acetamide Substituted Pyrazolopyrimidines as Pharmacological Ligands of TSPO. Journal of Medicinal Chemistry, 59(16), 7563-7579. [Link]

-

Streibig, J. C. (2022). Herbicide bioassay. ResearchGate. [Link]

-

Powles, S. B., & Yu, Q. (2010). Mechanisms of evolved herbicide resistance. Annual Review of Plant Biology, 61, 317-347. [Link]

-

Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5424. [Link]

-

The LabCoat Guide to Pesticides & BioPesticides. (2017). Fungicide Mode-of-Action. [Link]

-

Perry, M. W., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. Proceedings of the National Academy of Sciences, 120(48), e2308957120. [Link]

-

de Oliveira, V. M., et al. (2020). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide: a new molecule with activity against strains of Aspergillus flavus. Anais da Academia Brasileira de Ciências, 92(1), e20180905. [Link]

-

Oliver, R. P., & Hewitt, H. G. (2014). Fungicide Modes of Action and Spectrum. In Fungicides in Crop Protection (2nd ed., pp. 59-77). CABI. [Link]

-

Young, D. H., et al. (2018). Characterization of the mechanism of action of the fungicide fenpicoxamid and its metabolite UK-2A. Pest Management Science, 74(11), 2538-2546. [Link]

-

Steinberg, G. (2017). Live Cell Imaging Provides Novel Insights into Fungicide Mode of Action. Gesunde Pflanzen, 69(3), 113-119. [Link]

-

van Munster, J. M., et al. (2016). Acetazolamide-based fungal chitinase inhibitors. Bioorganic & Medicinal Chemistry, 24(18), 4203-4211. [Link]

-

de Oliveira, V. M., et al. (2019). Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida albicans and Candida parapsilosis. Brazilian Journal of Biology, 79(4), 636-642. [Link]

-

Syngenta Ornamentals. (2020). Guide to the main fungicide modes of action. [Link]

-

YouTube. (2021). Part I: Mode of Action of Herbicides. [Link]

-

Devine, M. D., & Eberlein, C. V. (1997). Overview of Herbicide Mechanisms of Action. In Herbicide Activity: Toxicology, Biochemistry and Molecular Biology (pp. 1-22). IOS Press. [Link]

-

Li, Y., et al. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development. Agronomy, 12(11), 2792. [Link]

Sources

- 1. What is Acetamide used for? [synapse.patsnap.com]

- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. resistance.nzpps.org [resistance.nzpps.org]

- 5. Succinate dehydrogenase inhibitor (SDHI) fungicides used in agriculture: ANSES sets up a dedicated expert group | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 6. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 7. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. znaturforsch.com [znaturforsch.com]

- 10. Research in Plant Disease [online-rpd.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Succinate dehydrogenase inhibitor (SDHI) fungicides: ANSES presents the results of its expert appraisal | Anses - Agence nationale de sécurité sanitaire de l’alimentation, de l’environnement et du travail [anses.fr]

- 13. Design, synthesis, fungicidal activity and molecular docking studies of novel 2-((2-hydroxyphenyl)methylamino)acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Action of Currently Available Antiseizure DrugsH. Steve White, Misty D. Smith, and Karen S. Wilcox | Obgyn Key [obgynkey.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Acetazolamide-based fungal chitinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, synthesis and biological evaluation of novel acetamide-substituted doravirine and its prodrugs as potent HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. archivepp.com [archivepp.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pelagobio.com [pelagobio.com]